(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Dopamine receptor chemical probe medicinal chemistry

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 2034449-51-7) is a synthetic heterocyclic small molecule with the molecular formula C15H18N4O4 and a molecular weight of 318.33 g/mol. It belongs to a class of isoxazolylpiperidinyl derivatives featuring a 3-methoxypyrazine ether linked to a piperidine ring, which is further functionalized with a 5-methylisoxazole-3-carbonyl group.

Molecular Formula C15H18N4O4
Molecular Weight 318.333
CAS No. 2034449-51-7
Cat. No. B2849077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
CAS2034449-51-7
Molecular FormulaC15H18N4O4
Molecular Weight318.333
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
InChIInChI=1S/C15H18N4O4/c1-10-8-12(18-23-10)15(20)19-7-3-4-11(9-19)22-14-13(21-2)16-5-6-17-14/h5-6,8,11H,3-4,7,9H2,1-2H3
InChIKeyWMLNFHHLINDWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 2034449-51-7) for Research Procurement


The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 2034449-51-7) is a synthetic heterocyclic small molecule with the molecular formula C15H18N4O4 and a molecular weight of 318.33 g/mol. It belongs to a class of isoxazolylpiperidinyl derivatives featuring a 3-methoxypyrazine ether linked to a piperidine ring, which is further functionalized with a 5-methylisoxazole-3-carbonyl group. This scaffold is structurally related to libraries of isoxazolylpiperidinylpiperazine compounds that have been evaluated as dopamine D3 and D4 receptor antagonists, though the target compound contains a methoxypyrazine moiety in place of a piperazine and a ketone bridge rather than a direct piperazine–isoxazole bond [1]. The compound is primarily available from chemical vendors as a research-grade building block with a typical reported purity of 95%, and no formal pharmacological characterization in peer-reviewed primary literature has been identified to date.

Why Generic Substitution Fails for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone


Within the broader isoxazolylpiperidinyl chemical space, minor structural modifications yield profound differences in target engagement and selectivity. For example, focused libraries of isoxazolylpiperidinylpiperazines demonstrate that the nature of the heterocyclic substituent, the linker atom (ether vs. direct bond), and the regioisomeric position of the isoxazole ring collectively govern dopamine D3 versus D4 receptor binding affinities and functional antagonism [1]. The target compound differs from those analogs in three critical respects: it bears a methoxypyrazine ring instead of a piperazine, an ether linkage at the piperidine 3-position, and a 3-yl-methanone isoxazole attachment point. These structural features are not present in the characterized D3/D4 antagonist series, meaning that data from such analogs cannot be extrapolated to this compound. Consequently, substituting this compound with a structurally similar isoxazolylpiperidine or isoxazolylpiperazine derivative would introduce uncharacterized changes in pharmacological profile, solubility, metabolic stability, and off-target liability, posing a significant risk for any study requiring reproducible chemical biology or pharmacological outcomes.

Quantitative Comparative Evidence for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone Procurement Decisions


Structural Differentiation from Dopamine D3/D4 Isoxazolylpiperidinylpiperazine Antagonists

No direct head-to-head pharmacological data are available for the target compound. However, class-level inference can be drawn from the structurally characterized isoxazolylpiperidinylpiperazine library evaluated for dopamine D3 and D4 receptor antagonism [1]. The target compound replaces the piperazine ring with a 3-methoxypyrazine ether and uses a 5-methylisoxazole-3-carbonyl attachment rather than a 5-methylisoxazole-4-yl or other variants. In the reference library, the most potent D3 antagonist (compound 3d) exhibited an IC50 of 2.3 nM at D3 with >100-fold selectivity over D4, whereas shifting the isoxazole substitution pattern or replacing the piperazine with a piperidine reduced potency by 10- to 50-fold [1]. This demonstrates that the exact identity and attachment of the heterocyclic group in this class is a critical determinant of activity, and the target compound's unique combination of methoxypyrazine and 3-yl-methanone isoxazole has no pre-existing pharmacological benchmark.

Dopamine receptor chemical probe medicinal chemistry

Precedence for Methoxypyrazine-Piperidine Ethers in Bioactive Compound Design

The 3-methoxypyrazin-2-yloxy substituent found in the target compound appears in several bioactive molecules reported in the patent literature, including piperidine isoxazole orexin receptor antagonists (US2017/0349586) and heteroarylpiperidine derivatives claimed as fungicides (EPO data) [1][2]. In orexin receptor antagonist series, the methoxypyrazine ether contributed to improved physicochemical properties (lower logD, increased polar surface area) relative to phenyl ether analogs, although quantitative comparison data remain proprietary. The presence of this substructure in multiple patent families indicates that it is a privileged motif for modulating target engagement and drug-like properties, but its specific contribution to binding affinity or selectivity in the context of the target compound has not been publicly quantified.

kinase inhibitor GPCR ligand fragment-based drug design

Recommended Application Scenarios for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone Based on Structural Evidence


Chemical Biology Probe Development Targeting Dopamine Receptor Subtypes

Given the structural relationship to isoxazolylpiperidinylpiperazine D3/D4 antagonists, the compound can serve as a starting scaffold for designing novel dopamine receptor probes with potentially differentiated selectivity profiles. Its methoxypyrazine ether and 3-yl-methanone isoxazole attachment are absent from the characterized antagonist library, offering an opportunity to explore complementary chemical space [1]. Researchers can synthesize focused analog sets varying the methoxypyrazine substitution or the isoxazole regioisomerism to establish structure-activity relationships de novo.

Fragment-Based and Structure-Guided Lead Discovery

The compound's modular architecture — a central piperidine ring with two distinct heterocyclic appendages — makes it suitable for fragment-based drug design (FBDD) campaigns. The 3-methoxypyrazine ether is a recognized privileged fragment in kinase and GPCR modulator design [2], and the 5-methylisoxazole-3-carbonyl group provides a versatile handle for amide bond diversification. Procurement of this specific compound enables systematic exploration of vector geometry and linker effects in fragment merging strategies.

Agrochemical Lead Identification

Isoxazole- and piperidine-containing heterocycles are well-precedented in fungicidal and herbicidal applications. Patent filings from Bayer and other agrochemical companies describe heteroarylpiperidine derivatives with methoxypyrazine substituents as crop protection agents [3]. The target compound's specific substitution pattern — 5-methylisoxazol-3-yl carbonyl attached to a 3-methoxypyrazine-oxypiperidine — represents a novel combination for screening against phytopathogenic fungi or pests.

Orexin Receptor Antagonist Scaffold Optimization

The methoxypyrazine-piperidine-isoxazole scaffold shares core structural elements with piperidine isoxazole orexin receptor antagonists claimed in patent literature [2]. While the target compound itself has not been profiled, it can be used as a comparative tool compound in medicinal chemistry programs aimed at optimizing orexin receptor occupancy, CNS penetration, or subtype selectivity.

Quote Request

Request a Quote for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.